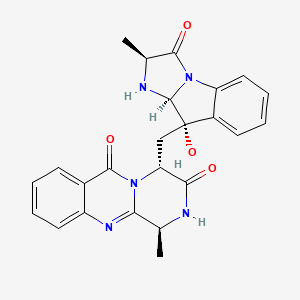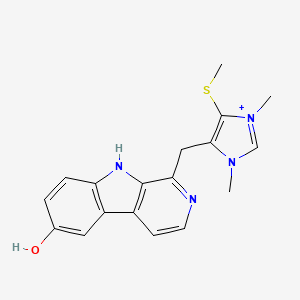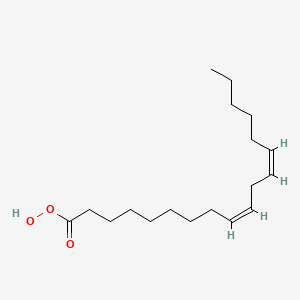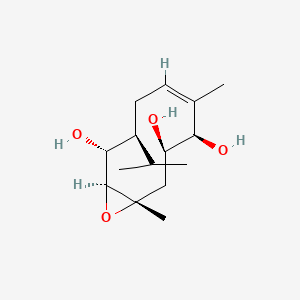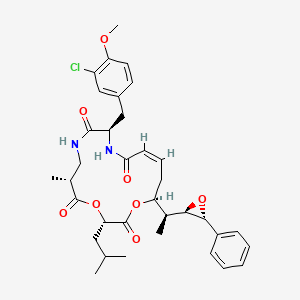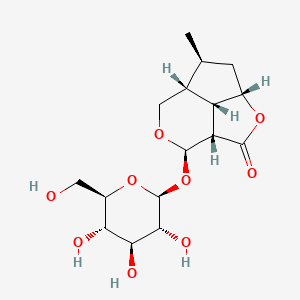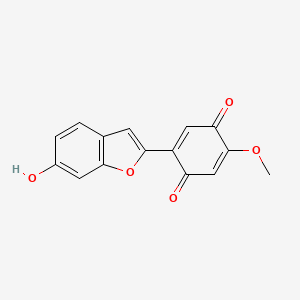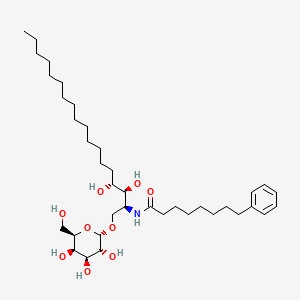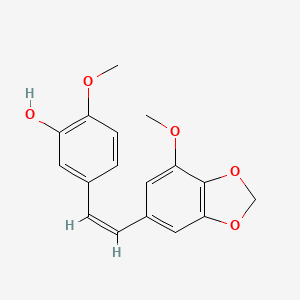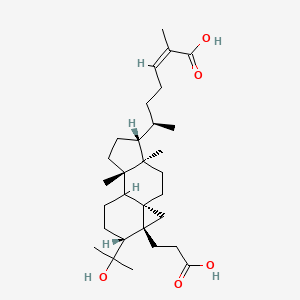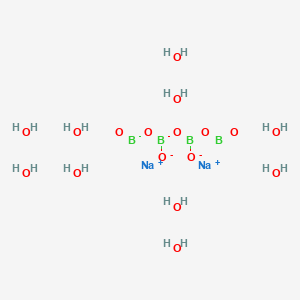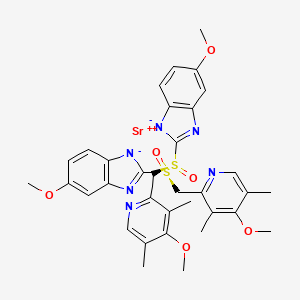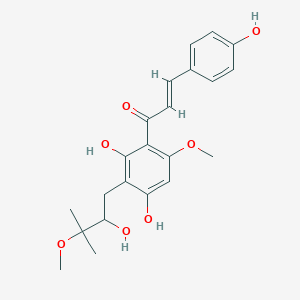
Oxygenated xanthohumol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxygenated xanthohumol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 4, 2' and 4', a methoxy group at position 6' and a 2-hydroxy-3-methoxy-3-methylbutyl group at position 3'. It has been isolated as a racemate from Humulus lupulus and has been shown to exhibit inhibitory activity against NO production. It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of chalcones, a polyphenol, an aromatic ether and a secondary alcohol.
Applications De Recherche Scientifique
Cancer Chemoprevention
Oxygenated xanthohumol (XN) demonstrates significant anticarcinogenic properties, showing effectiveness in preventing tumor development at various stages. It modulates enzymes involved in carcinogen metabolism and detoxification, scavenges reactive oxygen species, and exhibits anti-inflammatory and antiestrogenic properties. Its antiproliferative mechanisms include the inhibition of DNA synthesis, cell cycle arrest, apoptosis, and cell differentiation, which are crucial in cancer chemoprevention (Gerhauser et al., 2002).
Neuroprotection
XN shows promising cerebroprotective effects in models of acute ischemic stroke. Preventive administration of XN in experimental settings can significantly reduce cerebral infarction volume and improve neurological deficits (Saitgareyeva & Akhmadeyeva, 2021). It also offers protection against ischemic stroke-associated neuronal damage by reducing oxidative stress injury and apoptosis, and by mediating nuclear Nrf2 activation (Jiao et al., 2020).
Mitochondrial Inhibition
Xanthohumol interacts with mitochondrial electron transfer chain complex I, inhibiting oxidative phosphorylation. This leads to reactive oxygen species production and apoptosis induction, offering therapeutic potential in treating metabolic syndromes (Zhang et al., 2015).
Antioxidant Properties
XN demonstrates DNA protective and antioxidant properties. Consumption of XN leads to a decrease in oxidatively damaged purines and protection against oxidative DNA damage, highlighting its role in combating oxidative stress (Ferk et al., 2016).
Anti-inflammatory Effects
XN shows anti-inflammatory effects in models of warm ischemia-reperfusion-induced liver injury. It significantly inhibits oxidative stress and the expression of proinflammatory genes, indicating its potential in preventing adverse inflammatory responses in liver damage (Dorn et al., 2013).
Dose-Dependent Effects on Oxidative DNA Damage
Xanthohumol has been shown to exert dose-dependent protective and inductive effects on oxidative DNA damage, indicating its dual role as an antioxidant/antigenotoxic and prooxidant/genotoxic agent depending on the concentration (Carvalho et al., 2016).
Propriétés
Nom du produit |
Oxygenated xanthohumol |
|---|---|
Formule moléculaire |
C22H26O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
(E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methoxy-3-methylbutyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H26O7/c1-22(2,29-4)19(26)11-15-17(25)12-18(28-3)20(21(15)27)16(24)10-7-13-5-8-14(23)9-6-13/h5-10,12,19,23,25-27H,11H2,1-4H3/b10-7+ |
Clé InChI |
YXGBQKBRCDLZMP-JXMROGBWSA-N |
SMILES isomérique |
CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O)O)OC |
SMILES canonique |
CC(C)(C(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=CC=C(C=C2)O)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



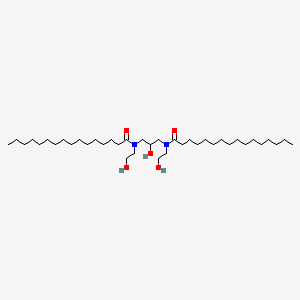
![(1aS,2R,5R,7aS)-2,3-dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1251166.png)
